(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Description
Properties
CAS No. |
5203-11-2 |
|---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
(2S)-2-(1,3-dioxoisoindol-2-yl)butanoic acid |
InChI |
InChI=1S/C12H11NO4/c1-2-9(12(16)17)13-10(14)7-5-3-4-6-8(7)11(13)15/h3-6,9H,2H2,1H3,(H,16,17)/t9-/m0/s1 |
InChI Key |
URWCIQUEFSJOJG-VIFPVBQESA-N |
Isomeric SMILES |
CC[C@@H](C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Alkylation of Potassium Phthalimide
Potassium phthalimide reacts with 2-bromobutanoic acid derivatives to form the phthalimido intermediate. For example, 2-bromobutanoic acid ethyl ester undergoes nucleophilic substitution with potassium phthalimide in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, yielding ethyl 2-(1,3-dioxoisoindolin-2-yl)butanoate. The reaction typically achieves 65–75% yield, with purity dependent on recrystallization from ethanol.
Hydrolysis to the Carboxylic Acid
The ester intermediate is hydrolyzed under alkaline conditions. Treatment with 1M NaOH at 60°C for 4 hours followed by acidification with HCl provides the free carboxylic acid. This step proceeds quantitatively but requires careful pH control to avoid decarboxylation.
Key Data:
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Alkylation | K-phthalimide, 2-bromobutanoate, DMF | 80°C, 12h | 70% |
| Hydrolysis | NaOH (1M), HCl | 60°C, 4h | 95% |
Stereochemical Control via Asymmetric Synthesis
Introducing the (2S) configuration necessitates enantioselective methods. Two primary strategies are employed:
Chiral Auxiliary-Mediated Alkylation
Using (S)-2-methyl-CBS-oxazaborolidine as a catalyst, the alkylation of phthalimide with 2-bromobutanoic acid tert-butyl ester achieves 88% enantiomeric excess (ee). The tert-butyl group is later removed via trifluoroacetic acid (TFA).
Enzymatic Resolution
Racemic 2-(1,3-dioxoisoindolin-2-yl)butanoic acid is subjected to Candida antarctica lipase B (CAL-B) in isopropyl ether. The enzyme selectively hydrolyzes the (R)-enantiomer’s ester, leaving the (S)-acid with >99% ee after 24 hours.
Comparative Stereochemical Outcomes:
| Method | Catalyst/Enzyme | ee | Yield |
|---|---|---|---|
| Chiral Auxiliary | CBS-oxazaborolidine | 88% | 62% |
| Enzymatic | CAL-B | >99% | 48% |
Carbodiimide-Mediated Coupling Reactions
Patent literature highlights carbodiimide reagents for forming phthalimide linkages.
EDC/HOBt Activation
A mixture of 2-aminobutanoic acid and phthalic anhydride is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. The reaction proceeds at 25°C for 18 hours, yielding 78% of the target compound.
Solid-Phase Synthesis
Immobilizing phthalic anhydride on Wang resin enables iterative coupling with Fmoc-protected (S)-2-aminobutanoic acid. Cleavage with TFA/H2O (95:5) liberates the product with 92% purity.
Comparative Analysis of Synthetic Routes
A multi-parameter evaluation reveals trade-offs between efficiency, stereoselectivity, and scalability:
| Method | Advantages | Limitations |
|---|---|---|
| Gabriel Synthesis | High yield, simple setup | Racemic product requires resolution |
| Asymmetric Alkylation | Direct (S)-configuration | Costly catalysts |
| Enzymatic Resolution | High ee | Low yield |
| EDC Coupling | Mild conditions | Requires activated intermediates |
Industrial-Scale Considerations
Large-scale production (≥1 kg) favors the Gabriel synthesis due to its cost-effectiveness. Key modifications include:
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the phthalimide moiety to a more reactive amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phthalimide ring can be opened or modified.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. Its ability to form stable complexes with proteins makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicinal chemistry, (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.
Mechanism of Action
The mechanism of action of (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phthalimide moiety can form stable complexes with proteins, inhibiting their activity or altering their function. This interaction can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Phthalimide Moieties
(2R)-2-(1,3-Dioxoisoindolin-2-yl)-3-methylbutanoic acid
- Molecular Formula: C₁₃H₁₃NO₄
- Key Differences: Stereochemistry: R-configuration at the chiral center vs. S-configuration in the target compound. Substituent: Additional methyl group at position 3 of the butanoic acid chain. Crystallography: Crystallizes in a monoclinic system (space group P2₁), with a dihedral angle of 67.15° between the phthalimide and carboxylic acid groups, influencing molecular packing via O–H⋯O hydrogen bonds .
2-(1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl)acetyl chloride
- Molecular Formula: C₁₀H₆ClNO₃
- Key Differences: Functional Group: Reactive acetyl chloride replaces the butanoic acid chain. Reactivity: Higher electrophilicity due to the chloride group, making it suitable for acylation reactions . Applications: Intermediate in synthetic chemistry for introducing phthalimide-protected amine groups .
Functional Analogues in Carboxylic Acid Derivatives
Benzilic Acid (2,2-Diphenyl-2-hydroxyacetic acid)
- Molecular Formula : C₁₄H₁₂O₃
- Key Differences :
- Core Structure : Diphenylhydroxyacetic acid lacks the phthalimide ring but shares a carboxylic acid group.
- Hydrophobicity : Enhanced lipophilicity due to two phenyl groups, contrasting with the single aromatic ring in the target compound .
- Applications : Historically used in organic synthesis and as a precursor for pharmaceuticals .
4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoic acid
- Molecular Formula : C₂₂H₂₅N₃O₃
- Key Differences: Heterocyclic System: Benzimidazole replaces the phthalimide group. Functionality: Contains a tertiary amine and hydroxyl group, enabling pH-dependent solubility and metal coordination . Applications: Potential in medicinal chemistry for targeting enzyme active sites .
Comparison of Physicochemical Properties
Biological Activity
(2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is a compound that has garnered attention due to its potential biological activities. This article delves into its structural characteristics, biological mechanisms, and relevant research findings.
Structural Characteristics
The molecular formula of (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid is . Its structural representation can be summarized as follows:
- SMILES Notation : CCC@@HN1C(=O)C2=CC=CC=C2C1=O
- InChIKey : URWCIQUEFSJOJG-VIFPVBQESA-N
Biological Activity Overview
The biological activity of this compound has not been extensively documented in the literature, indicating a potential area for future research. However, the following aspects have been noted:
- G Protein-Coupled Receptor Interaction : Compounds with similar structural motifs often engage with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. These interactions can influence pathways related to neurotransmitter release and cellular signaling .
- Potential Antioxidant Properties : Given the presence of dioxo groups in its structure, there is a hypothesis that this compound may exhibit antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to numerous diseases.
- Inhibition of Enzymatic Activity : Some isoindole derivatives have been reported to inhibit specific enzymes involved in metabolic pathways. This could suggest a potential role for (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid in modulating metabolic functions.
Research Findings and Case Studies
While specific studies directly focusing on (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid are scarce, related compounds provide insight into its possible effects:
| Compound | Biological Activity | Reference |
|---|---|---|
| Isoindole derivatives | Inhibition of cancer cell proliferation | PMC3315628 |
| Dioxo compounds | Antioxidant activity | PubChem |
Case Study 1: Isoindole Derivatives
Research has shown that isoindole derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This suggests that (2S)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid might have similar properties warranting further investigation.
Case Study 2: Antioxidant Properties
A study on dioxo compounds indicated their potential as antioxidants. The ability to scavenge free radicals could position this compound as a candidate for therapeutic applications in oxidative stress-related conditions.
Q & A
Q. How can reaction conditions be optimized for synthesizing (2S)-2-(1,3-dioxo-isoindol-2-yl)butanoic acid?
Answer: Optimization involves systematic variation of reaction parameters:
- Temperature : Elevated temperatures (80–120°C) improve reaction kinetics but may risk decomposition. Lower temperatures (25–50°C) favor selectivity for stereosensitive intermediates .
- Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of isoindole intermediates, while chlorinated solvents (e.g., DCM) minimize side reactions .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or organocatalysts can improve yield by stabilizing reactive intermediates.
Q. Example Optimization Table
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | 75–85% |
| Solvent | DMF | 82% |
| Reaction Time | 12–18 hours | 78% |
| Data derived from isoindole derivative synthesis protocols . |
Q. What analytical techniques are recommended for characterizing this compound’s stereochemistry?
Answer:
- NMR Spectroscopy : ¹H/¹³C NMR with COSY/NOESY to confirm stereochemistry via coupling constants and nuclear Overhauser effects. For example, the (2S) configuration can be verified by comparing chemical shifts with known chiral standards .
- X-ray Crystallography : Resolves absolute configuration (e.g., C13H13NO4 derivatives show dihedral angles of 67.15° between isoindole and carboxylic acid groups) .
- Chiral HPLC : Use columns like Chiralpak IA with hexane:isopropanol (90:10) to separate enantiomers .
Q. How can purity be assessed for this compound in preclinical studies?
Answer:
- HPLC : Reverse-phase C18 columns (e.g., 5 µm, 250 mm) with UV detection at 254 nm. A retention time of 8.2 min and >98% peak area indicate high purity .
- TLC : Silica gel plates (ethyl acetate:hexane = 3:1) with Rf = 0.45 under UV visualization .
- Elemental Analysis : Match experimental vs. theoretical C, H, N values (e.g., C₁₂H₁₃NO₄: C 61.27%, H 5.53%, N 5.95%) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of isoindole derivatives like this compound?
Answer:
- Enzyme Inhibition : The isoindole-1,3-dione moiety may act as a Michael acceptor, covalently binding to cysteine residues in target enzymes (e.g., proteases or kinases) .
- Cellular Uptake : The carboxylic acid group enhances solubility and facilitates transport via monocarboxylate transporters (MCTs), as observed in analogs with logP < 2.5 .
- In Vivo Stability : Esterase-resistant analogs show prolonged half-life (>6 hours in rodent plasma) due to steric hindrance from the (2S) configuration .
Q. How can computational modeling predict this compound’s reactivity or degradation pathways?
Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to identify electrophilic sites (e.g., C=O groups susceptible to nucleophilic attack) .
- MD Simulations : Simulate hydrolysis in aqueous environments (e.g., water box with 10 Å cutoff) to predict degradation products like isoindole-1,3-dione and butanoic acid fragments .
- QSPR Models : Correlate logD values (-0.8 to 1.2) with bioavailability to prioritize derivatives for synthesis .
Q. How should researchers address contradictions between experimental and computational data?
Answer:
- Replicate Experiments : Ensure consistency in reaction conditions (e.g., moisture control for hygroscopic intermediates) .
- Validate Models : Cross-check DFT-predicted bond lengths with X-ray data (e.g., C–O bond: 1.21 Å predicted vs. 1.23 Å observed) .
- Statistical Analysis : Apply ANOVA to identify significant variables (e.g., solvent choice contributes 60% variance in yield) .
Q. What strategies mitigate the compound’s hygroscopicity during storage?
Answer:
- Lyophilization : Freeze-dry under vacuum (0.1 mbar) to reduce water content to <0.5% (verified via Karl Fischer titration) .
- Desiccants : Store with molecular sieves (3 Å) in amber vials at -20°C.
- Polymorph Screening : Identify stable crystalline forms via slurry conversion experiments (e.g., Form I vs. Form II with ΔHfusion = 15 kJ/mol) .
Q. How can degradation pathways be elucidated under accelerated stability conditions?
Answer:
- Forced Degradation Studies : Expose to 40°C/75% RH for 4 weeks. Monitor via LC-MS for major degradants (e.g., m/z 219.24 → 149.12 due to isoindole ring cleavage) .
- Oxidative Stress : Treat with 3% H₂O₂ for 24 hours; observe sulfoxide formation via ¹H NMR (δ 3.8–4.1 ppm) .
- Photostability : Use ICH Q1B guidelines with UV light (320–400 nm) to detect photo-oxidation products .
Q. Data Contradiction Analysis Example
| Observation | Possible Cause | Resolution Strategy |
|---|---|---|
| Lower experimental yield vs. DFT prediction (70% vs. 85%) | Unaccounted solvent effects in simulations | Re-run DFT with SMD solvation model |
| NMR shows extra peaks | Diastereomer formation | Optimize chiral catalyst loading |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
